molecular formula C19H25N5O3 B5594863 8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5594863
M. Wt: 371.4 g/mol
InChI Key: CTJUZYJBNLYZDF-UHFFFAOYSA-N
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Description

The compound is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for various biological activities, including antihypertensive effects. These compounds feature a spirocyclic framework that has attracted interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, including Michael addition reactions, cyclization processes, and modifications at specific positions on the core structure to achieve desired substituents and functional groups (Caroon et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals a spiro arrangement involving a cyclohexane ring fused to a piperidine ring, with various substituents influencing the compound's overall shape and electronic distribution. X-ray crystallography and NMR spectroscopy are common techniques used for detailed structural elucidation (Wang et al., 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including oxidative cyclization and reactions with nitrones, leading to the formation of new spirocyclic systems with potential bioactivity. The reactivity is often influenced by the electronic nature of the substituents and the steric hindrance around the spiro center (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. These properties are typically determined using analytical techniques such as differential scanning calorimetry (DSC) and solubility testing (Quadrelli et al., 2011).

Scientific Research Applications

Antihypertensive Activity

Research has identified compounds structurally related to 8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one with potential antihypertensive properties. For example, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive activity, showing promise as alpha-adrenergic blockers with minimal potential for orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Antifungal and Antimicrobial Properties

Another area of application is the development of antifungal and antimicrobial agents. Compounds based on the diazaspiro[4.5]decan-1-one scaffold have been explored for their potential to inhibit chitin synthase, a key enzyme in fungal cell wall synthesis, demonstrating notable antifungal activity against strains such as A. fumigatus and C. albicans. This suggests the compound's utility in designing new antifungal drugs with potential synergistic effects when used in combination with existing treatments like fluconazole (Li et al., 2019).

properties

IUPAC Name

8-(2H-benzotriazole-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-3-4-13(2)24-12-19(27-18(24)26)7-9-23(10-8-19)17(25)14-5-6-15-16(11-14)21-22-20-15/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJUZYJBNLYZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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